1,5-Diiodoanthracene
Overview
Description
1,5-Diiodoanthracene is a halogenated derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two iodine atoms attached to the 1 and 5 positions of the anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Diiodoanthracene can be synthesized through several methods. One common approach involves the iodination of anthracene. The process typically includes the following steps:
Starting Material: Anthracene is used as the starting material.
Iodination: The iodination reaction is carried out using iodine and an oxidizing agent such as nitric acid or a combination of iodine and potassium iodide in the presence of an acid catalyst.
Reaction Conditions: The reaction is usually conducted at elevated temperatures to ensure complete iodination. The mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Flow Systems: Continuous flow systems may be employed to enhance efficiency and yield.
Purification: Advanced purification techniques, including chromatography and crystallization, are used to obtain high-purity this compound suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,5-Diiodoanthracene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used in substitution reactions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Substitution: Products with different functional groups replacing the iodine atoms.
Coupling: Extended aromatic systems with new carbon-carbon bonds.
Oxidation and Reduction: Compounds with altered oxidation states and electronic properties.
Scientific Research Applications
1,5-Diiodoanthracene has several scientific research applications, including:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Materials Science:
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1,5-Diiodoanthracene involves its ability to participate in various chemical reactions due to the presence of iodine atoms. These iodine atoms can act as leaving groups in substitution reactions, facilitating the formation of new bonds. The compound’s electronic properties also play a role in its interactions with other molecules, influencing its behavior in different applications.
Comparison with Similar Compounds
Similar Compounds
1,8-Diiodoanthracene: Another halogenated derivative of anthracene with iodine atoms at the 1 and 8 positions.
9,10-Diiodoanthracene: A derivative with iodine atoms at the 9 and 10 positions.
1,5-Dibromoanthracene: A similar compound with bromine atoms instead of iodine.
Uniqueness
1,5-Diiodoanthracene is unique due to the specific positioning of the iodine atoms, which influences its reactivity and electronic properties This positioning allows for distinct substitution patterns and coupling reactions compared to other halogenated anthracenes
Properties
IUPAC Name |
1,5-diiodoanthracene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8I2/c15-13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)16/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPOSPLNQDIFMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC3=C(C=CC=C3I)C=C2C(=C1)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8I2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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